Bis(3-methylphenyl)methanol

Description

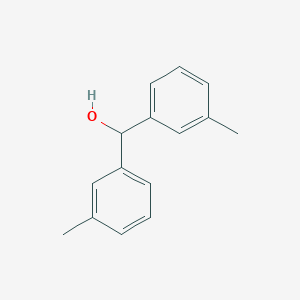

Structure

3D Structure

Properties

IUPAC Name |

bis(3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPXLLRHBDRBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374374 | |

| Record name | bis(3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-72-5 | |

| Record name | 3-Methyl-α-(3-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | bis(3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis 3 Methylphenyl Methanol

Direct Synthetic Approaches to Bis(3-methylphenyl)methanol

Direct synthetic routes to this compound typically involve the formation of the central carbon-carbon bond connecting the two aryl groups and the carbinol carbon in a single key step. A prominent and widely applicable method is the Grignard reaction. This approach involves the reaction of a 3-methylphenylmagnesium halide (a Grignard reagent) with a suitable carbonyl compound.

One common pathway is the reaction of 3-methylphenylmagnesium bromide with 3-methylbenzaldehyde (B113406). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields this compound. blogspot.com

Alternatively, 3-methylbenzoyl chloride can be used as the electrophile. chemicalbook.com In this case, two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form an intermediate ketone, bis(3-methylphenyl)methanone, which then rapidly reacts with a second equivalent of the Grignard reagent to give the tertiary alcohol after hydrolysis. mnstate.edu

These direct approaches are advantageous due to the ready availability of the starting materials and the straightforward nature of the reactions. However, controlling side reactions, such as the formation of biphenyl (B1667301) from the Grignard reagent, can be a challenge. blogspot.commnstate.edu

Table 1: Comparison of Direct Synthetic Approaches

| Starting Material 1 | Starting Material 2 | Key Reagent | Product | Typical Yield (%) |

|---|---|---|---|---|

| 3-Bromotoluene (B146084) | Magnesium | 3-Methylbenzaldehyde | This compound | 70-85 |

| 3-Bromotoluene | Magnesium | 3-Methylbenzoyl chloride | This compound | 65-80 |

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for the synthesis of this compound involve the initial construction of a precursor molecule containing the diarylmethyl scaffold, followed by functional group interconversion to introduce the hydroxyl group. These multi-step pathways often provide greater control over the stereochemistry and purity of the final product.

A key indirect approach is the reduction of the corresponding ketone, bis(3-methylphenyl)methanone. This method allows for the potential to introduce chirality at the carbinol center through stereoselective reduction. wikipedia.org A variety of reducing agents and catalytic systems have been developed for the enantioselective reduction of prochiral ketones. wikipedia.orgrsc.orgacsgcipr.org

Commonly used stoichiometric reducing agents include chiral boranes and aluminum hydrides modified with chiral ligands. Catalytic methods, which are often more economical and environmentally friendly, employ transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands for transfer hydrogenation or hydrogenation with molecular hydrogen. wikipedia.orgtcichemicals.com Biocatalysis, using ketoreductases, has also emerged as a powerful tool for the stereoselective reduction of diarylmethanones, often providing high enantiomeric excess under mild conditions. rsc.orgrsc.orgresearchgate.net

Table 2: Selected Methods for Stereoselective Reduction of Diaryl Ketones

| Catalyst/Reagent | Reductant | Chirality Control | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| CBS Catalyst (Oxazaborolidine) | Borane | Catalyst-controlled | Up to 99 |

| (S,S)-Noyori Catalyst (Ru-BINAP) | H₂ or HCOOH/NEt₃ | Catalyst-controlled | Up to 99 |

| Ketoreductase (e.g., KmCR2) | Isopropanol (cosubstrate) | Enzyme-controlled | >99 |

Homologation reactions, which involve the extension of a carbon chain by one or more carbon atoms, can be strategically employed to construct the carbinol scaffold of this compound. uniroma1.itwikipedia.orgrsc.org While less common for the direct synthesis of this specific carbinol, a conceptual pathway could involve the homologation of a derivative of 3-methylbenzoic acid.

For instance, the Arndt-Eistert reaction could be adapted to extend the carbon chain of 3-methylbenzoic acid by one methylene (B1212753) group. wikipedia.org The resulting homologated acid could then be converted to a suitable precursor for the introduction of the second 3-methylphenyl group, for example, through conversion to an acid chloride followed by a Friedel-Crafts acylation of toluene. Subsequent reduction of the resulting ketone would yield the target carbinol. These multi-step sequences can be complex but offer versatility in molecular design. uq.edu.au

Organolithium and organozinc reagents offer alternative nucleophiles to Grignard reagents for the synthesis of diarylmethanols. sigmaaldrich.comwikipedia.orgnih.gov 3-Methylphenyllithium, generated from 3-bromotoluene and an alkyllithium reagent, can react with 3-methylbenzaldehyde in a manner analogous to the Grignard reaction. thieme-connect.com

Organozinc reagents, which are generally less reactive and more functional group tolerant than their Grignard and organolithium counterparts, can also be employed. sigmaaldrich.comorganic-chemistry.org The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, can be used to form the carbon-carbon bond. wikipedia.org For instance, a 3-methylphenylzinc halide could potentially be coupled with a 3-methylbenzoyl derivative in the presence of a suitable catalyst. More directly, the addition of di(3-methylphenyl)zinc to 3-methylbenzaldehyde can be facilitated by a chiral catalyst to achieve an enantioselective synthesis. nih.govnih.gov The use of activating agents like LiCl can be crucial for the efficient formation and reaction of organozinc reagents. nih.govorgsyn.org

Table 3: Comparison of Organometallic Reagents in Diaryl Carbinol Synthesis

| Organometallic Reagent | Precursor | Electrophile | Key Features |

|---|---|---|---|

| 3-Methylphenyllithium | 3-Bromotoluene | 3-Methylbenzaldehyde | High reactivity, requires anhydrous and inert conditions. |

| Di(3-methylphenyl)zinc | 3-Bromotoluene | 3-Methylbenzaldehyde | Milder, more functional group tolerant, can be used in catalytic asymmetric additions. |

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic chemistry, offering efficient and selective routes to target molecules. In the context of this compound synthesis, catalytic strategies are primarily focused on the reduction of the precursor ketone, bis(3-methylphenyl)methanone, and the catalytic addition of organometallic reagents.

Catalytic hydrogenation is a widely used method for the reduction of ketones. google.com Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be used for this transformation, typically under hydrogen pressure. semanticscholar.org For stereoselective reductions, homogeneous catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective. tcichemicals.com These systems can achieve high enantioselectivities in the hydrogenation of diaryl ketones. wikipedia.org

Nickel-catalyzed additions of arylboronic acids to aryl aldehydes represent another catalytic approach to diarylmethanols. benthamdirect.com This method could be applied to the synthesis of this compound by reacting 3-methylphenylboronic acid with 3-methylbenzaldehyde in the presence of a nickel catalyst.

Furthermore, the development of biocatalysts, such as ketoreductases, offers a green and highly selective alternative for the reduction of bis(3-methylphenyl)methanone. rsc.orgresearchgate.net These enzymatic reactions are often performed in aqueous media under mild conditions and can provide access to enantiopure alcohols. rsc.org

Mechanistic Organic Transformations Involving Bis 3 Methylphenyl Methanol

Elucidation of Reaction Pathways and Energy Landscapes

No published studies were found that elucidate the specific reaction pathways or computational energy landscapes for transformations involving Bis(3-methylphenyl)methanol.

Role in Intermolecular and Intramolecular Processes

There is no available research detailing the role of this compound in either intermolecular or intramolecular processes, whether as a reactant, intermediate, or catalyst.

Stereochemical Consequence in Mechanistic Organic Reactions

Information regarding the stereochemical consequences of any organic reactions involving this compound is absent from the current body of scientific literature.

Due to the constraints of focusing solely on this compound and the lack of available research, the generation of an article with the requested detailed, informative, and scientifically accurate content is not feasible at this time.

Chirality and Stereochemistry of Bis 3 Methylphenyl Methanol

Analysis of Stereogenic Elements and Molecular Configuration

The chirality of Bis(3-methylphenyl)methanol originates from a single stereogenic center. This stereocenter is the carbinol carbon atom, which is the carbon atom bonded to the hydroxyl (-OH) group and the two 3-methylphenyl (m-tolyl) groups. As this carbon is attached to four different groups (a hydrogen atom, a hydroxyl group, and two distinct 3-methylphenyl groups, which are considered different in this context due to their free rotation and potential for creating a chiral environment), it satisfies the requirements for a chiral center.

The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers, designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral carbon determines the absolute configuration of each enantiomer. These enantiomers are physically and chemically identical in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.

Strategies for Enantioselective Synthesis

The selective synthesis of a single enantiomer of this compound is a significant challenge in synthetic organic chemistry. Two primary strategies are employed to achieve this: the asymmetric reduction of a prochiral ketone and the enantioselective transfer of an aryl group to an aldehyde.

Asymmetric Reduction of Prochiral Diaryl Ketones

One of the most effective methods for the enantioselective synthesis of chiral diarylmethanols is the asymmetric reduction of the corresponding prochiral diaryl ketone. In the case of this compound, the precursor is 3,3'-dimethylbenzophenone (di-m-tolyl ketone). This ketone is prochiral because the two faces of the carbonyl group are enantiotopic. The addition of a hydride reagent to one face will produce the (R)-enantiomer, while addition to the opposite face will yield the (S)-enantiomer.

This transformation is typically achieved using a chiral catalyst that directs the reducing agent to a specific face of the ketone. A variety of catalytic systems have been developed for this purpose, often involving a metal center and a chiral ligand.

| Catalyst System | Reducing Agent | Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine Catalysts | Borane (BH3) | High |

| Ruthenium-based Catalysts with Chiral Diamine Ligands | Hydrogen Gas (H2) | High |

| Iridium-based Catalysts with Chiral Phosphine (B1218219) Ligands | Formic Acid/Triethylamine | High |

This table represents common catalyst systems used for asymmetric ketone reduction and the typical high enantioselectivities they can achieve. Specific data for the reduction of 3,3'-dimethylbenzophenone would require dedicated experimental studies.

Enantioselective Aryl Transfer Reactions to Aldehydes

Another powerful strategy for the synthesis of enantioenriched this compound involves the enantioselective addition of a 3-methylphenyl group to 3-methylbenzaldehyde (B113406) (m-tolualdehyde). This reaction is typically mediated by a chiral catalyst that controls the stereochemical outcome of the carbon-carbon bond formation.

Organometallic reagents, such as Grignard reagents (3-methylphenylmagnesium bromide) or organozinc reagents, are commonly used as the source of the aryl group. The key to achieving high enantioselectivity lies in the choice of the chiral ligand that coordinates to the metal center and directs the nucleophilic attack of the aryl group onto the aldehyde.

| Arylating Agent | Catalyst/Ligand System | Enantiomeric Excess (ee) |

| 3-Methylphenylboronic Acid | Rhodium catalyst with a chiral diene ligand | Good to Excellent |

| Di(3-methylphenyl)zinc | Chiral amino alcohols or diamines | High |

This table illustrates general approaches for enantioselective aryl transfer reactions. The specific application to the synthesis of this compound would necessitate experimental validation to determine precise enantiomeric excesses.

Diastereoselective Synthesis and Diastereomeric Resolution

While this compound itself does not have diastereomers, as it only possesses one stereocenter, the principles of diastereoselective synthesis and resolution are crucial for its enantiomeric purification. Diastereoselective synthesis becomes relevant when a new stereocenter is introduced into a molecule that already contains one.

In the context of resolving the enantiomers of this compound, a common strategy is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, melting point, and chromatographic retention times, which allows for their separation.

For example, the racemic this compound could be esterified with a chiral carboxylic acid, such as (R)-mandelic acid, to produce two diastereomeric esters: (R)-Bis(3-methylphenyl)methyl (R)-mandelate and (S)-Bis(3-methylphenyl)methyl (R)-mandelate. These diastereomers can then be separated by techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers would yield the individual (R)- and (S)-enantiomers of this compound.

Optical Resolution Techniques for this compound Enantiomers

Optical resolution refers to the process of separating a racemic mixture into its constituent enantiomers. Besides diastereomeric resolution, several other techniques can be employed for the separation of this compound enantiomers.

Chiral Chromatography: This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is particularly effective. In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.

| Chiral Stationary Phase (CSP) Type | Principle of Separation |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |

| Pirkle-type (e.g., based on chiral small molecules) | π-π interactions, hydrogen bonding, and steric repulsion. |

| Protein-based (e.g., bovine serum albumin) | Enantioselective binding based on the protein's chiral structure. |

This table outlines common types of chiral stationary phases and their separation principles, which are applicable to the resolution of chiral alcohols like this compound.

Kinetic Resolution: This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the unreacted starting material. For instance, an enzyme could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Theoretical Chemistry Studies of Bis 3 Methylphenyl Methanol

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Their unique ability to alter the properties of light, such as frequency and phase, makes them essential for applications in laser technology, optical switching, and data storage. The NLO response of a molecule is intrinsically linked to its electronic structure, specifically the distribution of electrons and their behavior under the influence of an external electric field, like that from a high-intensity laser.

Theoretical assessments using quantum chemical methods, such as Density Functional Theory (DFT), are vital for predicting the NLO properties of new molecules. These computational studies can calculate key parameters that govern a molecule's NLO activity, including:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (frequency doubling).

Second-Order Hyperpolarizability (γ): Relates to the third-order NLO response, important for applications like third-harmonic generation and all-optical switching.

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical studies on the non-linear optical properties of Bis(3-methylphenyl)methanol. While computational methods are well-established for predicting such properties, it appears that this particular compound has not yet been the subject of a detailed NLO-focused theoretical investigation. Therefore, no data tables of its calculated hyperpolarizability or related NLO parameters are available at this time.

Thermodynamic Property Calculations and Stability Analysis

Thermodynamic properties are fundamental to understanding the stability, reactivity, and behavior of a chemical compound under various conditions. Computational chemistry offers methods to calculate these properties, providing insights that complement experimental data. Key thermodynamic parameters that are often calculated include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a primary indicator of the compound's intrinsic stability.

Gibbs Free Energy of Formation (ΔGf°): Represents the maximum reversible work that may be performed by a system at constant temperature and pressure. A negative value indicates a spontaneous formation process.

Entropy (S°): A measure of the randomness or disorder of a system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by one degree.

These parameters are typically calculated using methods like DFT, which can model the vibrational frequencies of the molecule, a key component in determining thermodynamic functions.

Despite the availability of these powerful computational tools, a detailed search of the scientific literature revealed no specific publications containing theoretical calculations of the thermodynamic properties or a formal stability analysis for this compound. Consequently, a data table of its calculated thermodynamic parameters cannot be provided. Such a study would be valuable for understanding the molecule's energetic landscape and predicting its behavior in chemical reactions.

Advanced Spectroscopic Characterization Methodologies for Bis 3 Methylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

In the ¹H NMR spectrum of bis(3-methylphenyl)methanol, the aromatic protons typically appear as a multiplet in the range of δ 7.01-7.38 ppm. The methine proton (CH-OH) signal is observed as a singlet around δ 5.82 ppm, and the hydroxyl proton (OH) shows a signal at approximately δ 2.35 ppm. The methyl protons (CH₃) give rise to a singlet at δ 2.35 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. For this compound, characteristic signals are observed for the different carbon atoms. The carbon atoms of the methyl groups typically resonate around δ 21.1 ppm. The methine carbon (CH-OH) shows a signal at about δ 75.9 ppm. The aromatic carbons exhibit a series of signals in the downfield region, typically between δ 126.4 and 141.1 ppm, corresponding to the various substituted and unsubstituted positions on the phenyl rings. rsc.org

For derivatives, the chemical shifts can vary depending on the nature and position of the substituents. For instance, in bis(4-methoxyphenyl)methanol, the methoxy (B1213986) group protons (OCH₃) appear as a singlet around δ 3.82 ppm, and the corresponding carbon signal is at approximately δ 55.3 ppm. rsc.org The presence of electron-withdrawing or electron-donating groups on the phenyl rings will influence the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| This compound | 7.38–7.31 (m, 4H), 7.09–7.01 (m, 4H), 5.82 (s, 1H), 2.35 (s, 1H) | 141.1, 137.1, 129.1, 126.4, 75.9, 21.1 | CDCl₃ | rsc.org |

| Bis(4-methoxyphenyl)methanol | 7.33–7.28 (m, 4H), 6.92–6.86 (m, 4H), 5.80 (d, J = 3.5 Hz, 1H), 3.82 (s, 6H), 2.10 (d, J = 3.5 Hz, 1H) | 159.0, 136.4, 127.7, 113.8, 75.4, 55.3 | CDCl₃ | rsc.org |

| (3-Methylphenyl)(phenyl)methanol | 7.41–7.30 (m, 6H), 7.14 (t, J = 7.4 Hz, 1H), 7.02 (dd, J = 13.8, 8.5 Hz, 4H), 6.92 (t, J = 5.7 Hz, 2H), 5.81 (s, 1H), 3.83 (s, 3H), 2.54 (s, 1H) | 159.0, 157.1, 156.5, 138.9, 136.1, 129.7, 127.9, 127.8, 123.2, 118.8, 118.7, 113.8, 75.3, 55.2 | CDCl₃ | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to specific vibrational modes of the bonds.

A prominent feature in the IR spectrum of these alcohols is a broad absorption band in the region of 3100-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears in the 2850-3000 cm⁻¹ range.

The C-O stretching vibration of the secondary alcohol group gives rise to a strong band in the region of 1000-1200 cm⁻¹. Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region. Additionally, C-H bending vibrations for the substituted benzene (B151609) rings can be found in the fingerprint region (below 1500 cm⁻¹). For instance, derivatives such as bis(3-methylphenyl)sulfoxide aza macrocycles exhibit characteristic IR bands for the amide C=O stretch around 1680 cm⁻¹. samipubco.comsamipubco.comsid.ir

Table 2: Key IR Absorption Bands for this compound and Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3100-3500 (broad) | samipubco.comsid.ir |

| Aromatic C-H | Stretching | 3000-3100 | samipubco.comsamipubco.comsid.ir |

| Aliphatic C-H (CH₃) | Stretching | 2850-3000 | samipubco.comsamipubco.comsid.ir |

| Carbonyl (C=O) (in derivatives) | Stretching | ~1680 | samipubco.comsamipubco.comsid.ir |

| Aromatic C=C | Stretching | 1450-1600 | samipubco.comsamipubco.comsid.ir |

| C-O (secondary alcohol) | Stretching | 1000-1200 | samipubco.comsid.ir |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (212.28 g/mol ). epa.gov

Electron ionization (EI) is a common method used in MS. The fragmentation of this compound under EI conditions would likely involve the loss of a water molecule [M-H₂O]⁺, a hydroxyl radical [M-OH]⁺, or a methylphenyl group. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. For example, a derivative of this compound, C19H25NO3S, showed a calculated [M+H]⁺ peak at 348.1628, with the found value being 348.1624, confirming its composition. rsc.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (nominal) | Description | Reference |

|---|---|---|---|

| [C₁₅H₁₆O]⁺ | 212 | Molecular Ion | epa.gov |

| [C₁₅H₁₅O]⁺ | 211 | Loss of H | |

| [C₁₅H₁₄]⁺˙ | 194 | Loss of H₂O | rsc.org |

| [C₁₄H₁₃]⁺ | 181 | Loss of CH₃ and H₂O | |

| [C₈H₉]⁺ | 105 | Methylphenyl cation | biosynth.com |

| [C₇H₇]⁺ | 91 | Tropylium ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption bands due to π → π* transitions of the benzene rings.

The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would typically show absorption maxima (λ_max) in the ultraviolet region, generally below 300 nm. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. Extending conjugation or the presence of auxochromes (like -OH or -OCH₃) can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance). rsc.orgmsu.edu For instance, the UV-Vis spectra of related bis(formazanate)iron(II) complexes show distinct absorption maxima that are sensitive to the spin state of the iron center. acs.org

Table 4: General UV-Vis Absorption Data for Aromatic Alcohols

| Chromophore | Transition | Typical λ_max (nm) | Solvent Effects | Reference |

|---|---|---|---|---|

| Benzene Ring | π → π* | ~254-270 | Minimal shift with polarity | msu.edu |

| Substituted Benzene | π → π* | Can be shifted to longer wavelengths | Dependent on substituent | rsc.orgmsu.edu |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

For this compound and its crystalline derivatives, X-ray crystallography can confirm the molecular connectivity and stereochemistry. It also reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding and van der Waals forces. For example, in the solid state, the hydroxyl groups of alcohol molecules often form hydrogen-bonded networks, which can influence the physical properties of the crystal. researchgate.net

The crystal structure of a related compound, (E)-1,2-bis(4-methylphenyl)ethane-1,2-dione, reveals a monoclinic crystal system with space group P2₁/n. iucr.org The dihedral angle between the two phenyl rings in this molecule is 64.74 (5)°. iucr.org Such detailed structural parameters are invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

Table 5: Illustrative Crystallographic Data for a Related Aromatic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.5658 (1) |

| b (Å) | 7.0916 (1) |

| c (Å) | 26.5958 (4) |

| β (°) | 90.692 (1) |

| Volume (ų) | 1238.19 (4) |

| Z | 4 |

| Data for (E)-1,2-bis(4-methylphenyl)ethane-1,2-dione | iucr.org |

Derivatives and Chemical Utility of Bis 3 Methylphenyl Methanol

Synthesis of Functionalized Analogs and Congeners

The core structure of bis(3-methylphenyl)methanol lends itself to the synthesis of a variety of functionalized analogs and congeners. By modifying the peripheral substituents or transforming the central hydroxyl group, chemists can tune the molecule's properties for specific applications. The reactive nature of related diarylmethanol compounds allows for their use as key intermediates in the synthesis of diverse organic molecules. lookchem.com

Research into related structures demonstrates various synthetic strategies. For instance, analogs containing amino groups, such as (4-amino-3-methyl-phenyl)-bis(4-aminophenyl)methanol, are synthesized to serve as building blocks for new drugs or as monomers in polymer production. lookchem.com The presence of reactive amino and benzyl (B1604629) alcohol groups facilitates a range of chemical reactions to form diverse products. lookchem.com

The synthesis of congeners can also involve the introduction of different heterocyclic systems. A notable example is the preparation of polyfunctionalized bis(thiazol-5-yl)phenylmethanes. ktu.edu This synthesis proceeds via a proposed mechanism where an initial reaction between a thiazole (B1198619) derivative and an aromatic aldehyde forms an intermediate, which then reacts with a second thiazole molecule in an acidic medium to yield the final bis(thiazol-5-yl)phenylmethane product. ktu.edu Similarly, piperazine (B1678402) congeners with azole units have been synthesized through multi-step reactions, including refluxing with reagents like 1-(bromo-methyl)-3-methylbenzene in the presence of potassium carbonate and DMF. japsonline.com

Further functionalization can be achieved on the phenyl rings. The synthesis of bis(4-methoxy-3-methylphenyl)amine, for example, starts from 2-methylanisole (B146520) and proceeds via a nitrosonium-initiated C–N bond formation, followed by reduction. acs.org

Table 1: Examples of Synthesized Functionalized Analogs and Congeners

| Compound Class | Starting Materials (Example) | Key Reaction Type | Reference |

| Amino-substituted Analogs | (Details not specified) | Building block synthesis | lookchem.com |

| Bis(thiazol-5-yl)phenylmethanes | Thiazole derivatives, Aromatic aldehyde | Condensation | ktu.edu |

| Azole Piperazine Congeners | Deacetylated ketoconazole, 1-(bromo-methyl)-3-methylbenzene | Nucleophilic substitution | japsonline.com |

| Diarylamines | 2-methylanisole, Sodium nitrate | Nitrosonium-initiated C-N coupling | acs.org |

Transformation into Macrocyclic and Supramolecular Architectures

The diarylmethane framework is a valuable component in the construction of larger, organized molecular structures like macrocycles and supramolecular assemblies. The defined geometry of the two phenyl groups can direct the formation of specific three-dimensional shapes.

One area of research involves the synthesis of macrocycles containing a related bis(3-methylphenyl)sulfoxide unit. samipubco.comsamipubco.com In this process, a corresponding bis(3-methylphenyl)sulfoxide diester is reacted with various aliphatic diamines in refluxing methanol (B129727) to produce bis(3-methylphenyl)sulfoxide aza macrocycles in high yields. samipubco.comsamipubco.com The synthesis is efficient and proceeds under mild conditions. samipubco.com These macrocycles are part of a class of compounds known for their ability to act as hosts in supramolecular chemistry. samipubco.com

The tendency of bis-phenyl structures to self-assemble into ordered systems is a cornerstone of crystal engineering. researchgate.net While not involving the methanol group directly, related molecules like 1,3-bis(3-methylphenyl)thiourea (B1275920) demonstrate how intermolecular forces can dictate structure. In the solid state, these molecules form dimers through N—H⋯S hydrogen bonds. nih.gov The specific orientation of the methyl groups (cis or trans) can lead to different crystal systems (monoclinic vs. triclinic). nih.goviucr.org The formation of helical supramolecular assemblies has also been observed in similar complex organic molecules, driven by a combination of strong (N-H···O) and weak (C-H···O) hydrogen bonds. researchgate.net

Table 2: Examples of Macrocyclic and Supramolecular Structures

| Structure Type | Core Unit (Example) | Key Transformation/Interaction | Reference |

| Aza Macrocycles | Bis(3-methylphenyl)sulfoxide diester, Diamines | Amidation/Cyclization | samipubco.comsamipubco.com |

| Dimeric Supramolecular Motifs | 1,3-Bis(3-methylphenyl)thiourea | N—H⋯S Hydrogen Bonding | nih.goviucr.org |

| Helical Assemblies | N,N-bis[3-(morpholin-4-yl)propyl]-N,N-(1,2-phenylene)dioxalamide | Intermolecular Hydrogen Bonding | researchgate.net |

Function as Key Synthetic Intermediates in Complex Molecule Construction

The this compound structure and its analogs serve as crucial intermediates in the synthesis of more complex molecules, leveraging both the reactivity of the central carbinol group and the steric and electronic properties of the diaryl framework.

Compounds such as (4-amino-3-methyl-phenyl)-bis(4-aminophenyl)methanol are valuable as key intermediates for synthesizing various organic compounds and are considered building blocks for developing new drugs with potential therapeutic properties. lookchem.com Similarly, the related compound bis(4-fluorophenyl)methanol (B1266172) is a critical intermediate in the synthesis of several antipsychotic medications. This highlights the role of the diarylmethanol core in medicinal chemistry.

The utility of this structural motif extends to the synthesis of specialized ligands for organometallic chemistry. For example, 1,2-Bis[bis(3-methylphenyl)phosphino]ethane, a ligand used in coordination chemistry, is synthesized by reacting 1,2-bis(dichlorophosphino)ethane (B1347013) with 3-methylphenyllithium, which is generated from 3-bromotoluene (B146084) and n-butyllithium. sci-hub.se

Furthermore, related organolithium reagents are used as homologating agents to construct complex molecular scaffolds. mdpi.com For instance, an organolithium species can be reacted with an electrophile like ethyl formate (B1220265) in a tandem process to build a divinylcarbinol skeleton, which can be further functionalized. mdpi.com This demonstrates the role of such intermediates in carbon-carbon bond formation for the construction of larger organic systems. mdpi.com

Applications in Organic Derivatization Reactions

Derivatization is a key strategy for modifying the properties of a molecule or preparing it for specific types of analysis or further reaction. The hydroxyl group of this compound is a prime site for such transformations.

Bisthiourea analogs, such as 1,3-bis(3-methylphenyl)thiourea, are synthesized with the explicit purpose of being used for further complexation and organic derivatization. nih.goviucr.org The synthesis involves reacting m-toluidine (B57737) with carbon disulfide in an alkaline ethanol (B145695) solution. nih.gov

In a broader context, the alcohol functional group is frequently targeted in derivatization reactions. For instance, in preparing samples for gas chromatography, hydroxyl groups are often converted into esters or ethers to increase volatility. colostate.edu Esterification can be achieved using various reagents, including diazomethane (B1218177) or by heating with an alcohol in an acidic or basic medium. colostate.edu The hydroxyl group can also undergo substitution reactions. For example, a study on rhenium complexes showed that a coordinated methanol ligand could be substituted by other ligands like thiocyanate, a process studied for its kinetics. acs.org Such studies on derivatization and substitution are fundamental to understanding and controlling the reactivity of the functional group. acs.org

Bis 3 Methylphenyl Methanol in Supramolecular Chemistry

Investigation of Host-Guest Interactions and Complexation Phenomena

While specific host-guest studies on bis(3-methylphenyl)methanol are not extensively documented, research on structurally similar "wheel-and-axle" host compounds, such as 1,4-phenylene-bis(di-p-tolyl)methanol, provides significant insights into its potential for complexation. acs.org These types of molecules are known to form inclusion complexes with various organic guest solvents. acs.org The hydroxyl group of the methanol (B129727) moiety is a key functional group capable of forming classical hydrogen bonds with guest molecules, a primary driving force in host-guest recognition. acs.orgnih.gov

In studies of related compounds, the selectivity for certain guests is a critical aspect of their host-guest chemistry. For instance, 1,4-phenylene-bis(di-p-tolyl)methanol has demonstrated a preference for pyridine (B92270) and 4-methylpyridine (B42270) over other methylpyridine isomers when crystallized from mixed guest solvents. acs.org This selectivity is attributed to the specific nature of the non-covalent interactions, such as the strength and geometry of the hydrogen bonds formed between the host's hydroxyl groups and the guest molecules. acs.org Hirshfeld surface analysis of these complexes has revealed that the preferred guests are involved in a higher percentage of host-guest hydrogen bonding interactions. acs.org

The thermal stability of the resulting host-guest complexes is another important factor, with some guests forming more stable crystalline lattices than others. acs.org The principles of host-guest chemistry suggest that this compound could similarly form clathrates or inclusion compounds with suitable guest molecules, driven by hydrogen bonding and other non-covalent interactions. acs.orggoogle.com

Role in the Design and Construction of Macrocyclic Receptors

This compound and its derivatives can serve as valuable building blocks in the synthesis of macrocyclic receptors. Macrocycles are a cornerstone of supramolecular chemistry, widely used as hosts for a variety of guest species. Current time information in Bangalore, IN.nih.gov The "bis(3-methylphenyl)" unit can be incorporated into larger macrocyclic frameworks, contributing to the preorganization of the receptor and the creation of a specific binding cavity.

An example of this is the synthesis of bis(3-methylphenyl)sulfoxide aza macrocycles. Current time information in Bangalore, IN.nih.gov In these syntheses, a diester derivative of a bis(3-methylphenyl)sulfoxide is reacted with various diamines in refluxing methanol to produce a range of aza macrocycles in high yields. Current time information in Bangalore, IN.nih.gov The general synthetic scheme for these macrocycles is presented in the table below.

| Product | Reactant Diamine | Yield (%) |

| Macrocycle 3 | Diamine A | 54 |

| Macrocycle 4 | Diamine B | 62 |

| Macrocycle 5 | Diamine C | 58 |

| Macrocycle 6 | Diamine D | 65 |

| Macrocycle 7 | Diamine E | 70 |

| Macrocycle 8 | Diamine F | 68 |

Table adapted from studies on bis(3-methylphenyl)sulfoxide aza macrocycles. Current time information in Bangalore, IN.nih.gov

The amide groups within these macrocycles play a crucial role in the complexation of guest ions, often enhancing selectivity for certain cations through N-C=O-metal interactions. Current time information in Bangalore, IN.nih.gov The rational design of such macrocyclic receptors depends on factors like the nature and spatial arrangement of the connecting units, which dictate the non-covalent binding forces responsible for host-guest recognition. Current time information in Bangalore, IN.nih.gov

Self-Assembly Processes Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of molecules into ordered supramolecular structures is governed by a variety of non-covalent interactions. nih.govencyclopedia.pub In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are expected to be the primary driving forces for self-assembly. researchgate.netresearchgate.net

The hydroxyl group of this compound is a potent hydrogen bond donor, capable of forming strong intermolecular interactions. nih.gov In related structures, such as (4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol, intramolecular hydrogen bonding between the methanol hydroxyl group and adjacent amino groups has been observed to stabilize the molecular geometry. researchgate.net The structural flexibility of the triarylmethane core in such molecules also facilitates π-π stacking interactions between the aromatic rings, which contributes to their stability and properties. researchgate.net

Furthermore, research on conjugated core-shell bottlebrush polymers has demonstrated the use of (4-bromo-3-methylphenyl)methanol (B136240) as a precursor for creating polymers that undergo self-assembly. usherbrooke.ca In these systems, the self-assembly into distinct morphologies like nanofibers and nanoribbons is driven by the interplay of different polymer blocks and can be influenced by the solvent environment, such as the addition of methanol. usherbrooke.ca

The following table summarizes the key non-covalent interactions and their role in the self-assembly of related compounds.

| Interaction Type | Role in Self-Assembly | Example Compound(s) |

| Hydrogen Bonding | Directs molecular recognition and stabilizes crystal packing. | (4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol, 1,4-Phenylene-bis(di-p-tolyl)methanol acs.orgresearchgate.net |

| π-π Stacking | Contributes to the stability of assembled structures and influences electronic properties. | (4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol, fac-[Mn(CO)3(Phen)(H2O)] researchgate.netresearchgate.net |

Incorporation into Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov While there is no direct evidence of this compound being used as a primary ligand in the synthesis of MOFs or coordination polymers, its structural features suggest potential applications in this area. To be incorporated, the methanol group would likely need to be deprotonated to act as a coordinating alkoxide, or the phenyl rings would need to be functionalized with coordinating groups such as carboxylates or pyridyls.

Research on flexible MOFs has shown that ligands containing 3'-methylphenyl groups can be utilized. For example, a Cd(II)-based cationic framework was synthesized using 3,5-bis(3-pyridyl-3-(3'-methylphenyl)-1,3,4-oxadiazole) as a ligand. acs.org This demonstrates that the methylphenyl moiety can be a component of ligands used to build coordination networks. acs.org

The general principle of constructing coordination polymers involves the reaction of a metal salt with an organic ligand in a suitable solvent, often under solvothermal conditions. nih.gov The resulting structures can range from one-dimensional chains to complex three-dimensional frameworks with porous structures. nih.gov The properties of these materials, such as their porosity and catalytic activity, are highly dependent on the nature of the metal ions and the organic linkers. nih.gov

The table below outlines the basic components and resulting dimensionality of some coordination polymers, illustrating the principles that could be applied to ligands derived from this compound.

| Metal Ion | Organic Ligand (example) | Resulting Dimensionality |

| Mn(II) | 1,5-bis(pyridine-4-yl-methylene) carbonic hydrazide | 1D nih.gov |

| Mn(II)/Mn(III) | Schiff base ligand (sacb2-) | 1D |

| Cd(II) | 3,5-bis(3-pyridyl-3-(3'-methylphenyl)-1,3,4-oxadiazole) | Cationic framework acs.org |

Integration in Materials Science Research

Applications in Organic Electronic Materials

There is no available scientific literature detailing the application of Bis(3-methylphenyl)methanol in organic electronic materials.

Evaluation as Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

No studies evaluating this compound as a hole transport material in OLEDs have been found.

Role in Polymer Chemistry and Monomer Synthesis

There is no available information on the role of this compound in polymer chemistry or its use as a monomer for synthesis.

Contribution to Advanced Photonic Materials

No research has been found that describes any contribution of this compound to the field of advanced photonic materials.

Q & A

Q. How do solvent effects influence its crystallinity in supramolecular assemblies?

- Polar solvents (e.g., DMSO) promote hydrogen-bonded networks, while toluene favors π-π stacking. Single-crystal X-ray diffraction (SCXRD) of analogous compounds, like (4-Butylphenyl)methanol, reveals lamellar packing motifs .

Methodological Notes

- Contradictory Data : Cross-validate synthetic protocols using orthogonal techniques (e.g., TLC, NMR) and reference standards .

- Advanced Applications : Prioritize purity (>99%) for OLED or pharmaceutical studies to avoid device failure or toxicity .

- Safety : Follow SDS guidelines for handling (e.g., PPE, ventilation), as methanol byproducts are toxic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.